![molecular formula C22H24N4O2 B12185485 N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B12185485.png)
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can be compared with other compounds that feature benzimidazole or indole structures:
N-(1H-benzimidazol-2-ylmethyl)benzamide: Similar in structure but lacks the indole moiety, leading to different biological activities.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Contains two benzimidazole units, which may result in distinct chemical and biological properties.
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide:
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a synthetic organic compound that combines benzimidazole and indole moieties, suggesting potential biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features and the possibility of interacting with specific molecular targets, such as enzymes and receptors.
- Molecular Formula : C22H24N4O2
- Molecular Weight : Approximately 376.5 g/mol
- Structural Features : The compound consists of a benzimidazole core linked to an indole ring through a propanamide group, which may influence its biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that lead to therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its effects on microbial pathogens.
Anticancer Activity
Research indicates that compounds with benzimidazole and indole structures often exhibit significant anticancer properties. For instance:
- A study found that similar benzimidazole derivatives demonstrated cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells, by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and DNA damage pathways .
Antimicrobial Activity
Benzimidazole derivatives have also shown promise as antimicrobial agents:
- Compounds derived from benzimidazole have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives comparable to this compound displayed moderate to good activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(1H-benzimidazol-2-ylmethyl)benzamide | Lacks indole moiety | Different biological activity profile |
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole | Contains two benzimidazole units | May exhibit distinct chemical properties |
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Contains thiol group | Potentially different reactivity due to sulfur presence |
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-13-12-26-15-16(17-6-2-5-9-20(17)26)10-11-22(27)23-14-21-24-18-7-3-4-8-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
ZYHPKCTUDPZZPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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